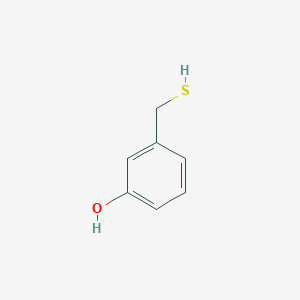
3-(Sulfanylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sulfanylmethyl)phenol is an organic compound with the molecular formula C7H8OS. It consists of a phenol ring (benzene with a hydroxyl group) where a methylthiol group is attached at the third position (meta position) on the ring. This structure suggests potential for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 3-(Sulfanylmethyl)phenol involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Chemical Reactions Analysis
3-(Sulfanylmethyl)phenol undergoes various types of chemical reactions:
Oxidation: The thiol group can be oxidized to a sulfenic acid (R-SOH) or further to a sulfonic acid (R-SO2OH) depending on the oxidizing agent.
Alkylation: The thiol group can react with alkylating agents (RX) to form thioethers (R-S-R’).
Acylation: The thiol group can react with acylating agents (RCOX) to form thioesters (R-C(O)-S-R’).
Electrophilic Aromatic Substitution: Phenolic compounds like this compound are known to be very reactive towards electrophilic aromatic substitution.
Scientific Research Applications
3-(Sulfanylmethyl)phenol and related compounds have been explored for various synthetic pathways and material applications. For instance, research has focused on synthesizing thiols from isobornylphenols, demonstrating the compound’s utility in synthetic organic chemistry for creating thiol-containing molecules. In medicinal chemistry, sulfur-containing phenolic compounds have shown promise in the synthesis of bioactive materials with antioxidant potential. Additionally, sulfanylphenol derivatives have applications in environmental chemistry, such as accelerating the oxidation of substituted phenols by potassium permanganate in aqueous solutions.
Mechanism of Action
The mechanism of action of 3-(Sulfanylmethyl)phenol involves its reactive thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation, alkylation, and acylation, leading to the formation of different products. These reactions are crucial for the compound’s applications in synthetic organic chemistry and material sciences.
Comparison with Similar Compounds
3-(Sulfanylmethyl)phenol is unique due to its combination of a phenol ring and a methylthiol group. Similar compounds include:
4-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the para position.
2-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the ortho position.
4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol: A more complex structure with additional substituents.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
3-(sulfanylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPNRUFIUTBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
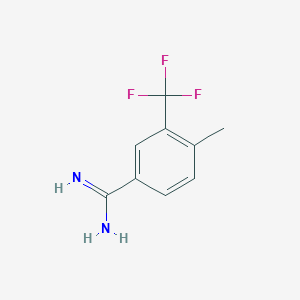
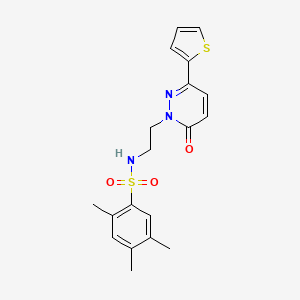
![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)
![N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2631623.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2631624.png)
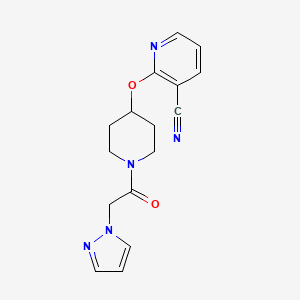
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631628.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
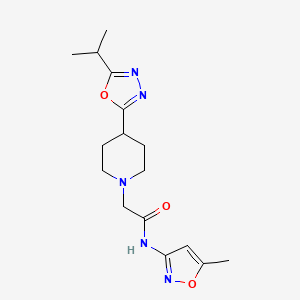
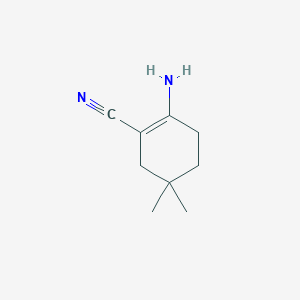
![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)
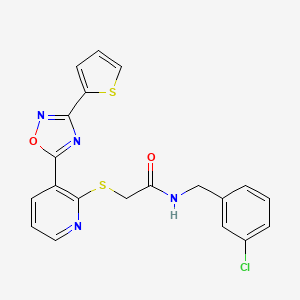
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2631641.png)
